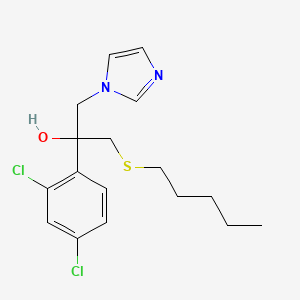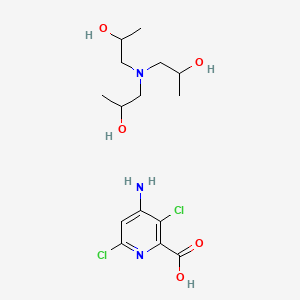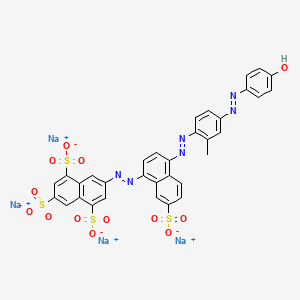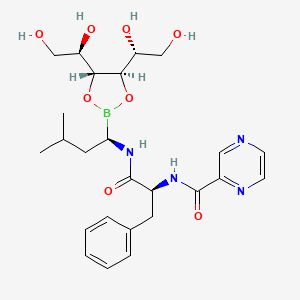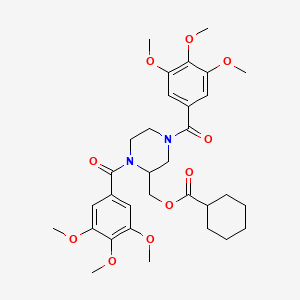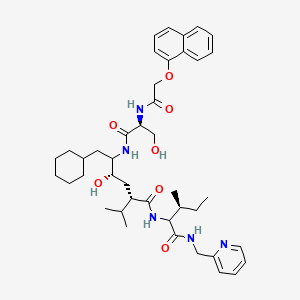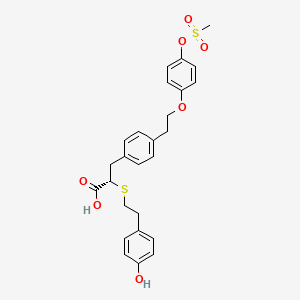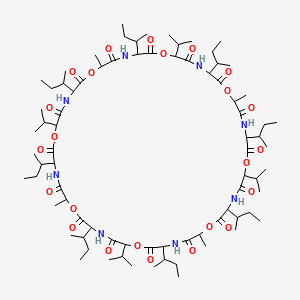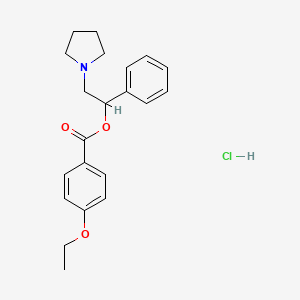
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety, an ethoxy group, a pyrrolidinylmethyl group, and a benzyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride typically involves the esterification of benzoic acid derivatives. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The choice of solvents and catalysts can be optimized for cost-effectiveness and environmental sustainability. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been explored for safer and more sustainable esterification reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes and receptors in biological systems . The pyrrolidinylmethyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride .
- Benzoic acid, p-methoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride .
Uniqueness
Benzoic acid, p-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
112818-75-4 |
|---|---|
Formule moléculaire |
C21H26ClNO3 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-24-19-12-10-18(11-13-19)21(23)25-20(16-22-14-6-7-15-22)17-8-4-3-5-9-17;/h3-5,8-13,20H,2,6-7,14-16H2,1H3;1H |
Clé InChI |
AQODANSPNWCJPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



